molecular formula C10H7ClN2O B1648383 1-(5-chloro-1,8-naphthyridin-2-yl)Ethanone

1-(5-chloro-1,8-naphthyridin-2-yl)Ethanone

Cat. No. B1648383
M. Wt: 206.63 g/mol
InChI Key: YDBMGHFASQUINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-1,8-naphthyridin-2-yl)Ethanone is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloro-1,8-naphthyridin-2-yl)Ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-1,8-naphthyridin-2-yl)Ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-chloro-1,8-naphthyridin-2-yl)Ethanone

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

1-(5-chloro-1,8-naphthyridin-2-yl)ethanone

InChI

InChI=1S/C10H7ClN2O/c1-6(14)9-3-2-7-8(11)4-5-12-10(7)13-9/h2-5H,1H3

InChI Key

YDBMGHFASQUINC-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=NC=CC(=C2C=C1)Cl

Canonical SMILES

CC(=O)C1=NC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2,5-dichloro-[1,8]naphthyridine (Barlin, G. B.; Tan, W.-L. Aust. J. Chem. 1984, 37, 1065) (0.1001 g, 0.503 mmol) in 1,4-dioxane (5 mL) was degassed by bubbling nitrogen through for 15 min. Tetrakis-(triphenylphosphine)palladium(0) (30.0 mg, 0.0259 mmol) and tributyl(1-ethoxyvinyl)tin (0.170 mL, 0.503 mmol) was added and the mixture was heated at 80° C. for 17 h under nitrogen. The mixture was diluted with ethyl acetate (20 mL) and shaken with 2 N aqueous HCl (15 mL) for 1 min. The mixture was adjusted to pH 6 with 4 N aqueous NaOH and the organic layer was separated. The aqueous layer was further extracted with ethyl acetate (2×15 mL), and the combined organic extracts were dried (MgSO4) and evaporated in vacuo. The residue was purified by flash chromatography on silica gel, eluting with 15% EtOAc/CH2Cl2, followed by a further column on silica gel eluting with 50% EtOAc/isohexane, to afford 34.9 mg (34%) of the title compound as a white solid. δH (360 MHz, CDCl3) 2.95 (3H, s), 7.68 (1H, d, J 4.6), 8.33 (1H, d, J 8.4), 8.76 (1H, d, J 8.8), 9.12 (1H, d, J 4.9).
Quantity
0.1001 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakis-(triphenylphosphine)palladium(0)
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
34%

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